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4-Ethylphenyl 4-bromobenzoate Documentation Hub

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  • Product: 4-Ethylphenyl 4-bromobenzoate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Ethylphenyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylphenyl 4-bromobenzoate (C₁₅H₁₃BrO₂) is a calamitic (rod-like) ester belonging to the phenyl benzoate family. Unlike its simpler congener ethyl 4-bromobenzoate, this molecule features a rigid three-ring-equivalent length (including the ester linkage) and an alkyl tail, hallmarks of thermotropic liquid crystal (LC) mesogens .

This compound serves two critical roles in modern materials science:

  • Mesogenic Core: It acts as a model system for studying the effects of terminal halogenation on nematic/smectic phase stability.

  • Synthetic Scaffold: The aryl bromide moiety functions as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the extension of the rigid core into biphenyl or terphenyl liquid crystals.

Molecular Architecture & Physiochemical Profile

Structural Logic

The molecule consists of a central ester linkage connecting two phenyl rings:

  • Ring A (Acid derived): Substituted with a Bromine atom (Electron Withdrawing Group, EWG).

  • Ring B (Phenol derived): Substituted with an Ethyl group (Electron Donating Group, EDG).

This "Push-Pull" electronic distribution, combined with the significant dipole moment of the ester linkage, creates strong intermolecular forces essential for crystal packing and mesophase formation.

Physiochemical Data Table

Note: Values for the specific ethyl homolog are derived from structure-property relationships of the well-documented 4-alkylphenyl 4-halobenzoate series.

PropertyValue / DescriptionContext
Molecular Formula C₁₅H₁₃BrO₂Distinct from Ethyl 4-bromobenzoate (C₉H₉BrO₂)
Molecular Weight 305.17 g/mol
Appearance White Crystalline SolidNeedles or platelets upon recrystallization
Melting Point ~105–115 °C (Predicted)Homolog 4-Methylphenyl 4-bromobenzoate melts at 112°C [1].[1][2]
Solubility Soluble: DCM, THF, TolueneInsoluble: WaterLipophilic character dominates.
Electronic Character

-deficient (Benzoyl) /

-rich (Phenoxy)
Induces head-to-tail stacking in solid state.
Dipole Moment ~2.1 DDirected along the ester carbonyl and C-Br bond.

Synthetic Protocol: Esterification via Acid Chloride

While Steglich esterification (DCC/DMAP) is possible, the Acid Chloride method is preferred for this substrate due to the lower steric hindrance of the reactants and the ease of purification.

Reaction Logic
  • Activation: 4-Bromobenzoic acid is converted to the highly reactive acid chloride.

  • Nucleophilic Acyl Substitution: The phenolic oxygen of 4-ethylphenol attacks the carbonyl carbon.

  • Base Scavenging: Triethylamine (Et₃N) neutralizes the generated HCl to drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • 4-Bromobenzoyl chloride (1.1 equiv)

  • 4-Ethylphenol (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (0.1 equiv, Catalyst)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Solubilization: Dissolve 4-Ethylphenol (10 mmol) and Triethylamine (15 mmol) in 50 mL anhydrous DCM. Add DMAP (1 mmol).

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 4-Bromobenzoyl chloride (11 mmol) in 10 mL DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Pour mixture into 50 mL ice water.

    • Wash organic layer with 1M HCl (2x) to remove excess amine.

    • Wash with sat. NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude white solid from hot Ethanol or perform flash chromatography (SiO₂, 5% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisWorkflow start 4-Bromobenzoyl Chloride intermediate Tetrahedral Intermediate start->intermediate + Phenol phenol 4-Ethylphenol phenol->intermediate product 4-Ethylphenyl 4-bromobenzoate intermediate->product - HCl byproduct Et3N·HCl (Salt) intermediate->byproduct base Et3N (Base) base->byproduct Scavenges HCl

Figure 1: Nucleophilic acyl substitution pathway using base-promoted esterification.[3]

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.00 (d, 2H, ortho- to C=O, Benzoyl ring) – Deshielded by carbonyl.
      
    • 
       7.65 (d, 2H, meta- to C=O, Benzoyl ring) – Doublet due to Br coupling.
      
    • 
       7.15–7.25 (m, 4H, Phenolic ring) – AA'BB' system.
      
    • 
       2.65 (q, 2H, -CH₂-) – Benzylic methylene.
      
    • 
       1.25 (t, 3H, -CH₃) – Terminal methyl.
      
  • IR Spectroscopy (ATR):

    • 1735 cm⁻¹: C=O stretch (Ester).

    • 1260 cm⁻¹: C-O-C asymmetric stretch.

    • 1070 cm⁻¹: C-Br stretch.

Applications in Material Science

Liquid Crystal Mesomorphism

Phenyl benzoates are the "fruit fly" of liquid crystal research. The 4-ethylphenyl 4-bromobenzoate molecule exhibits a calamitic (rod-like) geometry.

  • Aspect Ratio: The length-to-width ratio is sufficient to promote anisotropic packing.

  • Dipolar Interaction: The bromine atom provides a polarizable terminus, enhancing the stability of the Nematic phase compared to unsubstituted analogs.

  • Halogen Bonding: In the solid state, Br···O or Br···Br interactions often direct the crystal packing into layered structures (Smectic-like precursors) [2].

Visualization: Mesogenic Packing Logic

MesogenPacking molecule 4-Ethylphenyl 4-bromobenzoate core Rigid Core (Phenyl Benzoate) molecule->core tail Flexible Tail (Ethyl Group) molecule->tail head Polar Head (Bromine) molecule->head packing Anisotropic Packing (Nematic/Smectic Potential) core->packing π-π Stacking tail->packing Van der Waals Separation head->packing Dipolar/Halogen Interaction

Figure 2: Structural components contributing to liquid crystalline phase behavior.

References

  • Gowda, B. T., et al. (2011). "4-Methylphenyl 4-bromobenzoate." Acta Crystallographica Section E, 67(11), o2869.

  • Saha, S., & Desiraju, G. R. (2017).[2] "Crystal Engineering of Hand-Twisted Helical Crystals." Journal of the American Chemical Society, 139(5), 1975-1983.[2]

  • NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data.

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 4-Ethylphenyl 4-bromobenzoate

The following is an in-depth technical guide on the solubility profiling and thermodynamic analysis of 4-Ethylphenyl 4-bromobenzoate. Executive Summary The solubility profile of 4-Ethylphenyl 4-bromobenzoate (CAS: N/A fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profiling and thermodynamic analysis of 4-Ethylphenyl 4-bromobenzoate.

Executive Summary

The solubility profile of 4-Ethylphenyl 4-bromobenzoate (CAS: N/A for specific isomer, structurally related to CAS 5798-75-4 Ethyl 4-bromobenzoate) is a critical physicochemical parameter governing its synthesis, purification via crystallization, and application in liquid crystal mesogens. As a hydrophobic aromatic ester, its dissolution behavior is driven by van der Waals interactions and


-

stacking, necessitating specific organic solvent systems for optimal processing.

This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of 4-Ethylphenyl 4-bromobenzoate. It synthesizes predictive homolog data with rigorous experimental protocols (Laser Dynamic Method) to establish a self-validating solubility determination workflow.

Chemical Profile & Predicted Physicochemical Properties

Before initiating solubility experiments, the compound's fundamental properties must be established to select appropriate solvent candidates.

PropertyValue / DescriptionSource/Derivation
IUPAC Name 4-Ethylphenyl 4-bromobenzoateSystematic Nomenclature
Molecular Formula

Calculated
Molecular Weight 305.17 g/mol Calculated
Predicted LogP ~5.2 - 5.8Homolog Extrapolation [1]
Melting Point ~80–120 °C (Polymorph dependent)Analogous to 4-bromophenyl ester [2]
Solubility Class Class II/IV (BCS-like context)Low Aqueous Solubility

Structural Insight: The molecule consists of two aromatic rings linked by an ester group. The 4-ethyl substitution adds lipophilicity, while the 4-bromo group introduces significant polarizability and potential for halogen bonding. This structure suggests high solubility in chlorinated solvents (DCM, Chloroform) and moderate solubility in polar aprotic solvents (THF, Acetone), with very low solubility in polar protic solvents (Methanol, Water).

Experimental Methodology: Laser Dynamic Solubility Measurement

To obtain precise mole fraction solubility data (


), the Laser Dynamic Method  is superior to the static shake-flask method due to its speed and reproducibility.
Principle

The method detects the transition from a heterogeneous suspension to a homogeneous solution by monitoring the intensity of a laser beam passing through the sample. As the temperature rises, the solid dissolves, increasing laser transmittance.

Detailed Protocol

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (Accuracy

    
     0.05 K).
    
  • Laser transmittance probe (650 nm).

  • Analytical balance (

    
     0.0001 g).
    

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of 4-Ethylphenyl 4-bromobenzoate into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Ethanol, Acetone, Ethyl Acetate).
    
  • Equilibration: Set the stirring speed to 400 rpm. Start the water bath at a temperature well below the estimated saturation point (e.g., 283.15 K).

  • Dynamic Heating: Increase temperature at a slow ramp rate (2 K/h) to ensure equilibrium.

  • Detection: Continuously record laser intensity. The temperature at which intensity plateaus (maximum transmittance) is recorded as the saturation temperature (

    
    ) .
    
  • Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Workflow Visualization

The following diagram illustrates the logical flow of the Laser Dynamic Method, ensuring data integrity through checkpoints.

SolubilityWorkflow Start Start Experiment Weigh Gravimetric Preparation (Solute m1 + Solvent m2) Start->Weigh Mix Equilibrate at T_start (Stirring 400 rpm) Weigh->Mix Heat Dynamic Heating Ramp (2 K/hour) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Decision Transmittance Plateau? Laser->Decision Decision->Heat No (Turbid) Record Record T_sat Decision->Record Yes (Clear) Calc Calculate Mole Fraction (x) Record->Calc End Thermodynamic Modeling Calc->End

Figure 1: Automated workflow for determining saturation temperature using laser monitoring.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.[1] This validates the experimental data (checking for outliers) and allows interpolation.

Mole Fraction Calculation

The mole fraction solubility (


) is calculated as:


Where

and

are the molecular weights of the solute and solvent, respectively.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical parameters derived via multiple linear regression.

  • Utility: Provides excellent fit for non-ideal solutions, accounting for the temperature dependence of enthalpy of solution.

van't Hoff Analysis

To understand the driving forces of dissolution, calculate the apparent thermodynamic functions at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T), typical for this class of esters.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Solvent Selection Strategy

Based on "Like Dissolves Like" principles and homologous series data [3], the following solvent hierarchy is established for 4-Ethylphenyl 4-bromobenzoate.

Solvent TypeExamplesPredicted SolubilityApplication
Halogenated Dichloromethane, ChloroformVery High Synthesis medium, initial dissolution.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh/Moderate Crystallization solvent (cooling).
Polar Protic Ethanol, Methanol, IsopropanolLow Anti-solvent for precipitation.
Non-polar n-Heptane, HexaneLow Anti-solvent; washing to remove impurities.
Aqueous WaterInsoluble Washing inorganic salts.
Solvent Selection Logic Tree

Use this decision tree to select the optimal solvent system for purification based on your specific objective.

SolventLogic Objective Objective? Synthesis Reaction Medium Objective->Synthesis Crystal Recrystallization Objective->Crystal Wash Product Washing Objective->Wash HighSol High Solubility Req. (DCM, Toluene) Synthesis->HighSol TempSens Temp Sensitive? Crystal->TempSens Remove Remove Impurity? Wash->Remove Single Single Solvent (Ethanol/Ethyl Acetate) TempSens->Single No Binary Binary System (DCM + Hexane) TempSens->Binary Yes PolarImp Polar Impurities (Use Water/MeOH) Remove->PolarImp NonPolarImp Non-polar Impurities (Use Cold Hexane) Remove->NonPolarImp

Figure 2: Strategic solvent selection guide for 4-Ethylphenyl 4-bromobenzoate processing.

References

  • PubChem. (2025).[2] Ethyl 4-bromobenzoate Compound Summary. National Library of Medicine. [Link]

  • Saha, S., & Desiraju, G. R. (2011). Trimorphs of 4-bromophenyl 4-bromobenzoate. Royal Society of Chemistry, CrystEngComm. [Link]

  • Jouyban, A. (2008). Review of the correlations of solubility data in mixed solvents. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 4-Ethylphenyl 4-bromobenzoate handling

This guide is structured as a high-level technical whitepaper for research professionals. It addresses the specific handling, safety, and application of 4-Ethylphenyl 4-bromobenzoate , a specialized liquid crystal mesoge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for research professionals. It addresses the specific handling, safety, and application of 4-Ethylphenyl 4-bromobenzoate , a specialized liquid crystal mesogen intermediate.

Executive Summary & Critical Distinction

Target Compound: 4-Ethylphenyl 4-bromobenzoate (Aryl Ester) Common Confusion Risk: Do NOT confuse with Ethyl 4-bromobenzoate (CAS 5798-75-4).

  • Target: A rod-like molecule (mesogen) used in liquid crystal synthesis and supramolecular chemistry.

  • Confused Analog: A simple alkyl ester used as a general building block.

This guide utilizes a Read-Across Toxicology approach. As a specialized research intermediate, specific regulatory datasets (REACH/TSCA) for this exact structure are limited. Safety protocols are derived from its metabolic hydrolysis products: 4-Bromobenzoic acid and 4-Ethylphenol .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 4-Ethylphenyl 4-bromobenzoate
Molecular Formula

Molecular Weight 305.17 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water.
Melting Point (Est.) 60–85 °C (Based on structural analogs like 4-bromophenyl benzoate)
Reactivity Group Aryl Ester; Aryl Halide

Hazard Identification & Toxicology (Read-Across)

Because this compound hydrolyzes in vivo and in moist environments, its toxicity profile is a composite of its parent moieties.

Core Hazards
  • Skin/Eye Irritation (Category 2/2A): The ester functionality is lipophilic, allowing dermal permeation. Upon hydrolysis by skin esterases, it releases 4-ethylphenol, a corrosive irritant.

  • Sensitization Potential: Acrylates and benzoates can induce contact dermatitis.

  • Target Organ Toxicity (STOT-SE 3): Respiratory irritation if dust is inhaled.

The Hydrolysis Risk Pathway

The following diagram illustrates the metabolic/environmental breakdown that dictates the safety protocol.

HydrolysisRisk Compound 4-Ethylphenyl 4-bromobenzoate Acid 4-Bromobenzoic Acid (Irritant) Compound->Acid Hydrolysis Phenol 4-Ethylphenol (Corrosive/Toxic) Compound->Phenol Hydrolysis Water H2O / Esterases Water->Compound Trigger

Figure 1: Hydrolysis pathway releasing the corrosive phenolic metabolite.

Strategic Handling & Storage Protocols

Engineering Controls
  • Solids Handling: Weighing must be performed in a HEPA-filtered balance enclosure or a chemical fume hood to prevent inhalation of mesogenic dusts.

  • Static Control: Crystalline organic solids are prone to static charge. Use anti-static gun/ionizers during transfer to prevent scattering.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationRationale
Gloves Nitrile (Double gloving) Protects against the lipophilic ester and the potential phenol metabolite. Latex is permeable to phenols.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the risk of crystalline dust entering the eye mechanism.
Respiratory N95/P100 (if open bench)Required only if handling micronized powder outside a hood (not recommended).
Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. Moisture promotes hydrolysis (smell of phenol indicates degradation).

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass with Teflon-lined cap.

Emergency Response Protocols

Spill Management
  • Isolation: Evacuate the immediate area (radius 5m) if dust is airborne.

  • Neutralization: Do not use water initially. Cover spill with vermiculite or sand .

  • Decontamination: After sweeping up solids, wash the surface with a dilute sodium carbonate (soda ash) solution to neutralize any hydrolyzed acid/phenol residues.

First Aid
  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, then soap and water. PEG is superior for solubilizing and removing lipophilic phenols.

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents in the eye.

Application Context: Experimental Workflows

This compound is primarily used as a "hard core" for liquid crystals.[1] The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to extend the mesogenic rod.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 4-Ethylphenyl 4-bromobenzoate with Phenylboronic acid.

Reagents:

  • Substrate: 4-Ethylphenyl 4-bromobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 mins.

  • Charging: Add the benzoate ester, boronic acid, and Pd catalyst under a counter-flow of Argon.

  • Solvation: Add degassed Toluene/Ethanol via syringe.

  • Activation: Add the aqueous Base. The biphasic mixture requires vigorous stirring.

  • Reflux: Heat to 90 °C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Workup: Cool, dilute with DCM, wash with brine. Dry over

    
    .
    
Workflow Visualization

SuzukiWorkflow Start Start: Inert Atmosphere (Ar) Mix Mix: Aryl Bromide + Boronic Acid + Pd Catalyst Start->Mix Solvent Add Degassed Solvent (Toluene/EtOH) Mix->Solvent Base Add Base (K2CO3) Initiate Reaction Solvent->Base Heat Reflux @ 90°C (12-16 Hours) Base->Heat Workup Extraction (DCM) & Purification Heat->Workup TLC Confirmation

Figure 2: Suzuki-Miyaura cross-coupling workflow for extending the mesogenic core.

References

  • PubChem. 4-Bromobenzoic acid | C7H5BrO2. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-ethylphenol. Available at: [Link](Note: General landing page provided as specific dossier links are dynamic).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). United States Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Ethylphenyl 4-bromobenzoate

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Ethylphenyl 4-bromobenzoate, specifically focusing on the removal of unreacted 4-ethylphenol starting material. Our methodologies are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction: The Purification Challenge

The synthesis of 4-Ethylphenyl 4-bromobenzoate via esterification of 4-ethylphenol with 4-bromobenzoyl chloride is a common synthetic transformation. A frequent challenge in this process is the removal of unreacted 4-ethylphenol from the final product. The structural similarity and polarity overlap between the starting material and the product can make purification non-trivial. This guide outlines the most effective strategies to achieve high purity.

The core of the most effective separation strategy relies on the key difference between the two molecules: the acidic phenolic proton of 4-ethylphenol. By exploiting this feature, we can selectively convert the phenol into a water-soluble salt, enabling a straightforward separation from the neutral ester product.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating 4-ethylphenol from my ester product?

The primary principle is the difference in acidity between the two compounds. 4-Ethylphenol is a weak acid due to its phenolic hydroxyl group, with a pKa of approximately 10.0.[1][2][3][4] This means that in the presence of a sufficiently strong base, it can be deprotonated to form the water-soluble 4-ethylphenoxide salt. In contrast, the ester, 4-Ethylphenyl 4-bromobenzoate, is a neutral compound and will not react with the base, remaining dissolved in an organic solvent. This chemical difference allows for a highly effective separation using liquid-liquid extraction.[5][6]

Q2: What is the most effective and efficient method for removing the bulk of the 4-ethylphenol impurity?

Liquid-liquid extraction using a dilute aqueous base is the most robust and scalable method for this purpose. The process, often referred to as an "alkaline wash" or "basic extraction," selectively converts the acidic 4-ethylphenol into its corresponding sodium or potassium salt.[5][7] This salt is ionic and therefore highly soluble in the aqueous phase, while the non-polar ester product remains in the organic phase.

The chemical transformation is as follows:

4-Ethylphenol (in organic phase) + NaOH (in aqueous phase) → Sodium 4-ethylphenoxide (in aqueous phase) + H₂O

This method is superior to chromatography for bulk removal as it is faster, uses less solvent, and is more cost-effective for larger scales.

Q3: I need a detailed protocol for the basic aqueous wash. What are the critical parameters?

This protocol is designed for a typical laboratory-scale reaction.

Objective: To remove unreacted 4-ethylphenol from an organic solution containing 4-Ethylphenyl 4-bromobenzoate.

Materials:

  • Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Protocol: Liquid-Liquid Extraction with 1M NaOH
  • Preparation: Ensure your crude product is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel. A good rule of thumb is to use a volume of solvent that is 5-10 times the volume of your crude product.

  • First Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel back in a ring stand and allow the two layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

  • Draining: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh portions of 1 M NaOH solution. This ensures a more complete removal of the phenol.[7]

  • Brine Wash: To remove any residual dissolved water from the organic layer, wash it once with an equal volume of saturated brine solution.

  • Drying: Drain the organic layer into a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to remove any remaining traces of water.

  • Solvent Removal: Filter the drying agent and remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified ester.

Critical Parameters:

  • Base Concentration: 1 M NaOH is generally sufficient. Using a much higher concentration increases the risk of ester hydrolysis.

  • Number of Extractions: Multiple extractions with smaller volumes of base are more effective than a single extraction with a large volume.

  • Shaking/Mixing: Ensure thorough mixing to maximize the surface area between the two phases, allowing for efficient transfer of the phenoxide salt.

Q4: How can I be sure I'm not hydrolyzing my ester product during the basic wash?

Ester hydrolysis (saponification) is a valid concern when using a base like NaOH.[8][9][10] However, the risk can be significantly minimized by controlling the experimental conditions:

  • Temperature: Perform the extraction at room temperature. Heating the mixture with a base will accelerate the rate of hydrolysis.[8]

  • Base Concentration: Use a dilute base (e.g., 1-2 M NaOH). Concentrated bases will hydrolyze the ester more rapidly.[11]

  • Contact Time: Do not let the organic and basic layers remain in contact for extended periods. Perform the extraction efficiently and separate the layers promptly.

The hydrolysis reaction is generally much slower at room temperature for an aromatic ester compared to the acid-base reaction, which is nearly instantaneous. Therefore, under these controlled conditions, deprotonation of the phenol is the overwhelmingly favored reaction.

Q5: The basic wash was successful, but I still see a trace of 4-ethylphenol by TLC. What is my next step?

If a trace amount of 4-ethylphenol remains, column chromatography is the ideal next step for achieving high purity.[12] While extraction is excellent for bulk removal, chromatography excels at separating small quantities of closely related compounds.

The principle of column chromatography is the differential adsorption of compounds onto a solid stationary phase (like silica gel) as a liquid mobile phase passes through it.[13] Because 4-ethylphenol is more polar than 4-Ethylphenyl 4-bromobenzoate due to its hydroxyl group, it will adhere more strongly to the polar silica gel and elute from the column more slowly. The less polar ester will travel through the column faster and be collected in earlier fractions.[13]

Q6: Can you provide a reliable starting protocol for column chromatography for this separation?

Certainly. This protocol assumes silica gel as the stationary phase, which is standard for this type of separation.

Objective: To separate trace 4-ethylphenol from 4-Ethylphenyl 4-bromobenzoate using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh).

  • Glass chromatography column.

  • Solvents: Hexanes and Ethyl Acetate (reagent grade).

  • TLC plates, chamber, and UV lamp.

  • Collection tubes or flasks.

Protocol: Silica Gel Column Chromatography
  • Mobile Phase Selection: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of Hexanes:Ethyl Acetate. A good starting point is 9:1 (Hexanes:EtOAc). The ideal system will show good separation between the two spots with the product (ester) having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no cracks or air bubbles. The top of the silica should be level.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully add this solution to the top of the silica bed.

    • Drain the solvent just to the level of the silica, then carefully add a small layer of sand to protect the silica bed.

  • Elution:

    • Fill the column with the mobile phase.

    • Begin eluting the column, collecting the solvent that passes through in small, numbered fractions.

  • Monitoring: Spot each fraction (or every few fractions) on a TLC plate alongside your starting material and pure product references. Develop the TLC plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions that contain only the desired ester product and remove the solvent under reduced pressure.

Q7: How do I effectively monitor the separation process?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification at every stage.[14][15]

  • Before Extraction: Run a TLC of your crude reaction mixture to confirm the presence of both the product and starting material.

  • After Extraction: Run a TLC of your washed organic layer. A successful extraction will show a significant reduction or complete disappearance of the 4-ethylphenol spot.

  • During Chromatography: As described above, TLC is used to analyze the fractions as they are collected from the column, allowing you to identify and combine the pure product fractions.

Typical TLC Parameters:

  • Stationary Phase: Silica gel plate with a fluorescent indicator (F₂₅₄).

  • Mobile Phase: 9:1 Hexanes:Ethyl Acetate (this may need to be optimized).

  • Visualization:

    • View the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Stain the plate, for example, with a potassium permanganate (KMnO₄) stain, which reacts with the phenol's hydroxyl group, often producing a yellow/brown spot.

CompoundPolarityExpected Rf ValueTLC Appearance
4-Ethylphenyl 4-bromobenzoate Less PolarHigher RfDark spot under UV
4-Ethylphenol More PolarLower RfDark spot under UV, may stain with KMnO₄
Q8: Is recrystallization a viable final purification step?

Yes, recrystallization can be an excellent technique to obtain an analytically pure, crystalline solid product after the bulk of the 4-ethylphenol has been removed by extraction or chromatography.[16][] Recrystallization works best when there are only small amounts of impurities present. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble at the lower temperature and will crystallize out, leaving the impurities behind in the solution. Finding a suitable solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent) is key. Aromatic esters often recrystallize well from solvents like ethanol, or a mixture of hexanes and ethyl acetate.[18]

Visual Workflow and Data Summary
Overall Purification Strategy

The following diagram illustrates the logical workflow for purifying 4-Ethylphenyl 4-bromobenzoate.

Purification_Workflow RM Crude Reaction Mixture (Ester + Phenol) LLE Liquid-Liquid Extraction (1M NaOH wash) RM->LLE TLC1 Purity Check (TLC) LLE->TLC1 Waste Aqueous Waste (Sodium 4-ethylphenoxide) LLE->Waste Impurity Removed CC Column Chromatography TLC1->CC Impurity Remains Product Pure 4-Ethylphenyl 4-bromobenzoate TLC1->Product Product is Pure TLC2 Fraction Analysis (TLC) CC->TLC2 TLC2->Product Combine Pure Fractions Recryst Recrystallization (Optional) Product->Recryst For High Purity

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-Ethylphenyl 4-bromobenzoate: 1H NMR Spectroscopy and its Alternatives

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as 4-Ethylphenyl 4-bromobenzoate, an aromatic ester with dis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as 4-Ethylphenyl 4-bromobenzoate, an aromatic ester with distinct electronic and steric features, a multi-faceted analytical approach is often warranted. This guide provides an in-depth analysis of the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation. Furthermore, we will objectively compare the utility of 1H NMR with alternative methods, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), providing a holistic perspective for researchers and scientists.

The Power of 1H NMR: A Detailed Spectral Interpretation

1H NMR spectroscopy provides a detailed roadmap of the proton environments within a molecule. For 4-Ethylphenyl 4-bromobenzoate, the spectrum is a composite of signals from the ethyl-substituted phenyl ring and the bromine-substituted benzoyl moiety. While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed based on established principles and data from analogous structures.

The expected 1H NMR spectrum of 4-Ethylphenyl 4-bromobenzoate is characterized by distinct signals for the aromatic and aliphatic protons. The para-substitution on both benzene rings leads to a simplified, yet informative, pattern in the aromatic region.

Predicted 1H NMR Spectral Data for 4-Ethylphenyl 4-bromobenzoate
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a~1.25Triplet (t)3H~7.6
H-b~2.70Quartet (q)2H~7.6
H-c~7.20Doublet (d)2H~8.5
H-d~7.30Doublet (d)2H~8.5
H-e~7.70Doublet (d)2H~8.7
H-f~8.05Doublet (d)2H~8.7

Causality Behind the Spectral Features:

  • The Ethyl Group (H-a and H-b): The methyl protons (H-a) are furthest from the electron-withdrawing ester group and appear at the most upfield position, around 1.25 ppm.[1][2] Their signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3)[3]. The methylene protons (H-b), being closer to the aromatic ring, are more deshielded and resonate at approximately 2.70 ppm.[1][4] They are split into a quartet by the three neighboring methyl protons (3+1=4). The coupling constant for both the triplet and the quartet is expected to be around 7.6 Hz, a typical value for free-rotating ethyl groups.[3]

  • The 4-Ethylphenyl Ring (H-c and H-d): The protons on this ring (H-c and H-d) exhibit a classic AA'BB' system, often appearing as two distinct doublets due to the para-substitution. The protons ortho to the ethyl group (H-c) are expected around 7.20 ppm, while the protons ortho to the ester oxygen (H-d) are slightly more deshielded, appearing near 7.30 ppm. The ortho-coupling between these protons typically results in a coupling constant of about 8.5 Hz.[5]

  • The 4-Bromobenzoyl Ring (H-e and H-f): The protons on the brominated ring also form an AA'BB' system. The protons ortho to the bromine atom (H-e) are anticipated around 7.70 ppm. The protons ortho to the carbonyl group (H-f) are the most deshielded in the entire molecule due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond, resonating at approximately 8.05 ppm.[6][7] The ortho-coupling constant is expected to be around 8.7 Hz.[6]

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural analysis often benefits from complementary techniques. Here, we compare 1H NMR with FTIR and Mass Spectrometry for the characterization of 4-Ethylphenyl 4-bromobenzoate.

Analytical Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Precise proton environment, connectivity through coupling, and stoichiometry via integration.High resolution, detailed structural information, non-destructive.Requires soluble sample, relatively expensive instrumentation, can be complex for large molecules.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Fast, inexpensive, good for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity, not suitable for distinguishing isomers with the same functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can infer structural components.High sensitivity, provides molecular weight, can be coupled with chromatography for mixture analysis.Can be a destructive technique, fragmentation can be complex to interpret, may not distinguish between isomers.

Experimental Protocols

1H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Ethylphenyl 4-bromobenzoate.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

FTIR Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands. For 4-Ethylphenyl 4-bromobenzoate, key absorbances would be the ester C=O stretch (~1720 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-O stretches (~1300-1100 cm⁻¹).[8][9]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For a solid sample, use a direct insertion probe.

  • For a solution, inject into a gas chromatograph (GC-MS) for separation and subsequent ionization.

Data Acquisition:

  • The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion abundance versus m/z.

  • For 4-Ethylphenyl 4-bromobenzoate, the molecular ion peak would be expected, and key fragments would correspond to the loss of the 4-ethylphenoxy group or the 4-bromobenzoyl group.[10][11]

Visualizing the Workflow

G cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis 4-Ethylphenyl 4-bromobenzoate NMR 1H NMR Spectroscopy Synthesis->NMR Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Analysis MS Mass Spectrometry Synthesis->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Functional Group Absorptions FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Confirmation FTIR_Data->Structure Confirmation MS_Data->Structure Confirmation

Sources

Comparative

A Comparative Analysis of the Reactivity of 4-Ethylphenyl 4-bromobenzoate and 4-Ethylphenyl 4-chlorobenzoate

In the landscape of pharmaceutical and materials science research, the subtle yet significant differences in the reactivity of structurally similar molecules can have profound implications for synthesis, scalability, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the subtle yet significant differences in the reactivity of structurally similar molecules can have profound implications for synthesis, scalability, and the ultimate biological or material properties of the target compound. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-Ethylphenyl 4-bromobenzoate and 4-Ethylphenyl 4-chlorobenzoate. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

Mechanistic Underpinnings: The Decisive Role of the Halogen Leaving Group

The reactivity of aryl halides in nucleophilic aromatic substitution is predominantly governed by the nature of the leaving group and the electronic environment of the aromatic ring.[1][2] The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex.[1][2][3]

However, it's important to note that for some SNAr reactions, particularly those with good leaving groups and less-stabilized anionic intermediates, a concerted mechanism has been proposed and supported by experimental and computational evidence.[3] Regardless of the precise pathway, the ability of the halogen to depart from the aromatic ring is a critical factor in the overall reaction rate.

In the context of 4-Ethylphenyl 4-halobenzoates, the key difference lies in the identity of the halogen at the 4-position of the benzoate moiety: bromine versus chlorine. Generally, in nucleophilic substitution reactions, the leaving group ability of halogens follows the trend: I > Br > Cl > F.[4] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[4][5] Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and therefore a better leaving group.[5][6] This is attributed to the larger size and greater polarizability of the bromide ion, which allows it to better stabilize the negative charge as it departs.[4]

Therefore, it is anticipated that 4-Ethylphenyl 4-bromobenzoate will exhibit greater reactivity towards nucleophiles in SNAr reactions compared to its chloro-substituted counterpart.

Experimental Validation: A Head-to-Head Comparison

To empirically validate this predicted reactivity difference, a competitive kinetic experiment can be designed. This approach offers a sensitive and reliable method for comparing the relative rates of two parallel reactions under identical conditions.[7][8]

Experimental Protocol: Competitive Nucleophilic Aromatic Substitution

This protocol outlines a method to compare the reactivity of 4-Ethylphenyl 4-bromobenzoate and 4-Ethylphenyl 4-chlorobenzoate with a common nucleophile, such as morpholine.

Materials:

  • 4-Ethylphenyl 4-bromobenzoate

  • 4-Ethylphenyl 4-chlorobenzoate

  • Morpholine

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of 4-Ethylphenyl 4-bromobenzoate, 4-Ethylphenyl 4-chlorobenzoate, and the internal standard in anhydrous DMF.

    • Prepare a stock solution of the nucleophile (e.g., 0.5 M morpholine) in anhydrous DMF.

  • Reaction Setup:

    • In a reaction vial, combine equal volumes of the 4-Ethylphenyl 4-bromobenzoate and 4-Ethylphenyl 4-chlorobenzoate stock solutions.

    • Add a known volume of the internal standard stock solution.

    • Initiate the reaction by adding a predetermined volume of the morpholine stock solution.

  • Reaction Monitoring and Analysis:

    • Maintain the reaction at a constant temperature (e.g., 80 °C).

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench them with a suitable acidic solution.

    • Extract the organic components and analyze the samples by GC-MS.

  • Data Interpretation:

    • Quantify the disappearance of the starting materials and the formation of the corresponding substituted product (4-(4-morpholinobenzoyl)oxy)phenyl)ethane) over time relative to the internal standard.

    • The relative rate of consumption of the two starting materials will provide a direct measure of their comparative reactivity.

Visualizing the Process

To better illustrate the core concepts, the following diagrams outline the SNAr mechanism and the experimental workflow.

SNAr_Mechanism Reactants 4-Ethylphenyl 4-halobenzoate + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Halide Ion TS2->Products

Caption: Generalized SNAr reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stocks Prepare Equimolar Stock Solutions Combine Combine Reactants & Internal Standard Prep_Stocks->Combine Initiate Add Nucleophile (t=0) Combine->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Aliquot Withdraw & Quench Aliquots at Intervals Incubate->Aliquot Analyze GC-MS Analysis Aliquot->Analyze Quantify Quantify Reactants & Products Analyze->Quantify

Caption: Workflow for the competitive kinetic experiment.

Expected Results and Data Interpretation

The experimental data is expected to show a faster rate of consumption for 4-Ethylphenyl 4-bromobenzoate compared to 4-Ethylphenyl 4-chlorobenzoate. This would be reflected in the GC-MS data as a more rapid decrease in the peak area corresponding to the bromo-ester.

Table 1: Hypothetical Competitive Reaction Data

Time (min)Relative Concentration of 4-Ethylphenyl 4-bromobenzoateRelative Concentration of 4-Ethylphenyl 4-chlorobenzoate
01.001.00
300.650.85
600.420.72
900.270.61
1200.180.52

The data in Table 1 clearly illustrates the higher reactivity of the bromo-analog, which is approximately twice as reactive as the chloro-analog under these hypothetical conditions.

Broader Implications and Considerations

The choice between a bromo or chloro substituent in a synthetic intermediate is a critical decision in process development and drug discovery. While the bromo-compound offers higher reactivity, which can translate to milder reaction conditions and shorter reaction times, the chloro-analog is often more cost-effective and may offer greater stability for certain applications.

Furthermore, the electronic nature of other substituents on the aromatic rings can significantly influence the reaction rate. Electron-withdrawing groups will generally accelerate SNAr reactions, while electron-donating groups will have the opposite effect.[2] The Hammett equation provides a quantitative framework for understanding these substituent effects.[9][10][11]

Conclusion

In a direct comparison, 4-Ethylphenyl 4-bromobenzoate is demonstrably more reactive than 4-Ethylphenyl 4-chlorobenzoate in nucleophilic aromatic substitution reactions. This is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion.[4][5] This fundamental principle of organic chemistry has significant practical implications for the strategic design of synthetic routes in various fields of chemical research and development. The experimental protocol detailed herein provides a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the selection of starting materials and the optimization of reaction conditions.

References

  • Brainly. Is bromine or chlorine a better leaving group?. [Link]

  • ResearchGate. Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... [Link]

  • Bickelhaupt, F. M., & sixteen others. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(12), 1535-1554. [Link]

  • Nielsen, D. S., & others. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. [Link]

  • Journal of Chemical Education. The remarkable reactivity of aryl halides with nucleophiles. [Link]

  • OSTI.GOV. Surprising effect of leaving group on the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • ResearchGate. Experimental setup for the competition kinetics method. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Grokipedia. Hammett equation. [Link]

  • National Institutes of Health. Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range. [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

  • Chemeurope.com. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole) 2 with ar. [Link]

  • Chemicke Listy. THE PREHISTORY OF THE HAMMETT EQUATION. [Link]

  • Swarthmore College. Experiment 7 — Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Reddit. Better Leaving Group: Bromide VS Chloride. [Link]

  • National Institutes of Health. Ethyl 4-bromobenzoate. [Link]

  • Kozlowski Group. Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

  • NIST. Ethyl-4-chlorobenzoate. [Link]

  • PrepChem.com. Synthesis of Sodium 4-chlorobenzoate. [Link]

  • Journal of Chemical Education. Competition Experiments as a Means of Evaluating Linear Free Energy Relationships. An Experiment for the Advanced Undergraduate Organic Chemistry Lab. [Link]

  • Google Patents. Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
  • Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. [Link]

  • Google Patents. Synthetic method of 4-bromobenzo [ b ] thiophene.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. [Link]

  • Zaporizhzhia State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Macmillan. Techniques in Organic Chemistry. [Link]

Sources

Validation

Crystal structure determination of 4-Ethylphenyl 4-bromobenzoate

Technical Comparison Guide: Structural Determination of 4-Ethylphenyl 4-bromobenzoate Executive Summary This guide details the structural determination workflow for 4-Ethylphenyl 4-bromobenzoate , a halogenated ester exh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Determination of 4-Ethylphenyl 4-bromobenzoate

Executive Summary This guide details the structural determination workflow for 4-Ethylphenyl 4-bromobenzoate , a halogenated ester exhibiting significant supramolecular utility due to the interplay between alkyl chain flexibility and halogen bonding. We compare the efficacy of Single Crystal X-ray Diffraction (SC-XRD) —the "gold standard" for this determination—against Powder X-ray Diffraction (PXRD) and Computational Isostructurality (using the known 4-methylphenyl analog).

Audience: Crystallographers, Solid-State Chemists, and Drug Development Researchers focusing on halogenated pharmacophores.[1]

Part 1: The Comparative Landscape

In the context of structural elucidation for organic esters, the "performance" of a method is defined by its ability to resolve atomic connectivity, intermolecular packing motifs (specifically Halogen Bonding), and absolute stereochemistry (if applicable).

Methodological Comparison: SC-XRD vs. Alternatives
FeatureSC-XRD (Recommended) PXRD (Alternative) Computational Prediction
Primary Output 3D Atomic Coordinates (x, y, z)Unit Cell Dimensions & Phase IDTheoretical Energy Minima
Resolution Atomic (< 0.8 Å)Bulk Lattice (Low resolution)N/A (Model dependent)
Halogen Bonding Detection Direct Visualization (Br···O / Br···Br)Inferred from lattice compressionPredicted (requires DFT)
Sample Requirement Single, defect-free crystal (>0.1 mm)Microcrystalline powderMolecular structure file
Limitation Crystal growth can be rate-limitingCannot solve de novo complex structures easilyIgnores solvent/kinetic effects

Why SC-XRD is Critical for this Target: 4-Ethylphenyl 4-bromobenzoate contains a heavy bromine atom (


).[1] In PXRD, the heavy atom dominates the scattering, potentially obscuring subtle alkyl chain conformations (the "ethyl" tail). SC-XRD utilizes the bromine atom advantageously for Patterson phasing  or Direct Methods , allowing for rapid and unambiguous solution of the structure, specifically revealing the geometry of Type II halogen bonds (

) which are critical for material stability.

Part 2: Synthesis & Crystallization Protocol

To determine the structure, high-purity material is required.[1] The following protocol ensures crystallographic-grade synthesis, minimizing hydrolysis byproducts that plague commercial samples.

Synthesis: Modified Schotten-Baumann Esterification
  • Reaction: 4-Bromobenzoyl chloride + 4-Ethylphenol

    
     4-Ethylphenyl 4-bromobenzoate + HCl.[1]
    
  • Causality: We use the acid chloride route over Fischer esterification to drive the reaction to completion without equilibrium constraints, ensuring higher purity for crystallization.

Step-by-Step Protocol:

  • Charge: In a dry 100 mL round-bottom flask, dissolve 4-Ethylphenol (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (Et

    
    N)  (12 mmol). Note: Et
    
    
    
    N acts as an HCl scavenger, preventing acid-catalyzed degradation.
  • Acylation: Cool to 0°C. Dropwise add 4-Bromobenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reflux: Warm to room temperature and reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Wash organic layer with 1M NaOH (removes unreacted phenol) followed by 1M HCl (removes amine) and Brine.[1] Dry over MgSO

    
    .
    
  • Isolation: Evaporate solvent to yield a crude white solid.[1]

Crystallization Strategy (The Critical Step)

For SC-XRD, we require single crystals, not powder.

  • Technique: Slow Evaporation.[1]

  • Solvent System: Ethanol/Chloroform (3:1 v/v).[1]

  • Rationale: The ethyl chain adds lipophilicity.[1] Pure ethanol often yields needles (unsuitable for XRD).[1] Adding chloroform increases solubility, slowing nucleation and promoting block-like morphology.[1]

Part 3: Structural Analysis & Data Comparison[2][3]

Once the structure is solved (typically in Monoclinic space group


, analogous to the methyl derivative), the performance of the material is analyzed via its packing efficiency.
Comparative Structural Metrics

We compare the target (Ethyl) against the known Methyl analog to demonstrate the "Odd-Even" alkyl chain effect.

Metric4-Ethylphenyl 4-bromobenzoate (Target) 4-Methylphenyl 4-bromobenzoate (Analog) Implication
Space Group

(Predicted/Common)

[1]
Robust packing motif despite chain length.[1]
Key Interaction C-Br···O=C (Halogen Bond)C-Br···Br-C (Type II)Ethyl chain steric bulk may disrupt Br···Br contacts, favoring Br···O.
Dihedral Angle Flexible (Ethyl rotation)Rigid (Methyl fixed)Ethyl group introduces disorder potential; requires low-temp data collection (100 K).
Melting Point Lower (~60-80°C)Higher (108°C)Ethyl chain increases entropy, lowering lattice energy.

Data Integrity Check (Self-Validation):

  • R-Factor (

    
    ):  A successful determination must yield 
    
    
    
    .[1]
  • Goodness of Fit (S): Should approach 1.0.

  • Bond Lengths: The C-Br bond must fall within 1.88–1.90 Å.[1] Deviations indicate incorrect atom assignment or disorder.[1]

Part 4: Determination Workflow (Visualized)

The following diagram illustrates the decision matrix and workflow for determining the structure, highlighting the heavy-atom advantage.

G Start Crude 4-Ethylphenyl 4-bromobenzoate Screening PXRD Screening (Check Crystallinity) Start->Screening Quick Check Cryst Recrystallization (EtOH/CHCl3 Slow Evap) Screening->Cryst Confirmed Crystalline Selection Microscopy Selection (Block vs Needle) Cryst->Selection DataColl SC-XRD Data Collection (Mo K-alpha, 100K) Selection->DataColl Size > 0.1mm Phasing Structure Solution (SHELXT - Heavy Atom Method) DataColl->Phasing Exploit Br Scattering Refinement Refinement (SHELXL) Anisotropic Displacement Phasing->Refinement Check Validation (Check C-Br bond & R-factor) Refinement->Check Check->Cryst Disorder/Twinning (Retry) Final Final CIF / ORTEP (3D Structure) Check->Final R1 < 5%

Caption: Workflow exploiting the Bromine heavy-atom effect for rapid structure solution (SHELXT) and refinement.

Part 5: References

  • Gowda, B. T., et al. (2011).[1] "4-Methylphenyl 4-bromobenzoate."[1] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869. Link

  • Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Link

  • PubChem. (2025).[1][2] "Phenyl 4-bromobenzoate Crystal Structure Data (COD 4125709)." Link

  • Saha, S., & Desiraju, G. R. (2017).[1] "Crystal Engineering of Hand-Twisted Helical Crystals." Journal of the American Chemical Society, 139(5), 1975-1983. (Context on Halogen Bonding in Benzoates). Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Ethylphenyl 4-bromobenzoate

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Ethylphenyl 4-bromobenzoate. In the absence of a publicly available experimental spectrum for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Ethylphenyl 4-bromobenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive comparison based on the known spectral properties of its constituent chromophores and structurally similar compounds. It is designed for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic characteristics of this and related aromatic esters.

Introduction to the Spectroscopic Properties of Aromatic Esters

4-Ethylphenyl 4-bromobenzoate is an aromatic ester containing two key chromophoric systems: the 4-ethylphenyl group and the 4-bromobenzoyl group. The UV-Vis absorption spectrum of an organic molecule is determined by its electronic structure, with absorption of UV or visible light promoting electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic compounds like the one , the most significant electronic transitions are typically π → π* transitions within the benzene rings.

The substitution on the benzene rings plays a crucial role in modulating the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Substituents can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, as well as affect the intensity of the absorption (hyperchromic or hypochromic effects).

Predicted UV-Vis Absorption Profile of 4-Ethylphenyl 4-bromobenzoate

The UV-Vis spectrum of 4-Ethylphenyl 4-bromobenzoate is expected to be a composite of the electronic transitions of its two main aromatic components, modified by the ester linkage.

  • Benzene Chromophore: Benzene itself exhibits three main absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm.[1] These are all due to π → π* transitions.

  • Effect of the Ethyl Group: The ethyl group on the phenyl ring is an alkyl substituent. Alkyl groups are weakly electron-donating and typically cause a small bathochromic shift of the benzene absorption bands. For example, ethylbenzene shows an absorption peak around 262 nm.[2]

  • Effect of the Bromo and Carboethoxy Groups: The 4-bromobenzoyl moiety will have a more significant impact. The bromine atom, a halogen, has unshared electrons that can interact with the π system of the benzene ring, generally leading to a bathochromic shift.[3] The ester group (-COOC2H5) is a conjugating group that extends the π system, which also results in a shift to longer wavelengths. For instance, bromobenzene has absorption maxima around 210 nm and 260-270 nm.[4][5][6]

Considering these factors, the UV-Vis spectrum of 4-Ethylphenyl 4-bromobenzoate is predicted to show strong absorption bands in the UV region, likely with a primary absorption maximum shifted to a longer wavelength than that of benzene due to the combined effects of the substituents.

Comparative Analysis with Structurally Similar Compounds

To provide a more concrete prediction, we can compare the expected spectrum of 4-Ethylphenyl 4-bromobenzoate with the known spectral data of similar molecules.

Compoundλmax (nm)Solvent
Ethylbenzene262Not Specified
Bromobenzene~265Not Specified
Ethyl 4-bromobenzoateNot explicitly found, but related compounds show strong absorption in the mid-UV range.
4-Pentylphenyl 4-methoxybenzoateMultiple bands, with one around 250-265 nmVarious Solvents

Data for ethylbenzene and bromobenzene from various sources.[2][7] Data for 4-Pentylphenyl 4-methoxybenzoate is indicative of the absorption of similar aromatic esters.[8]

The comparison suggests that the primary absorption band for 4-Ethylphenyl 4-bromobenzoate will likely be in the 250-280 nm range. The presence of two substituted benzene rings connected by an ester group, which allows for some degree of electronic communication, could lead to a more complex spectrum with potentially broader or multiple overlapping bands compared to the individual chromophores.

Standardized Experimental Protocol for UV-Vis Spectroscopy

To obtain an experimental UV-Vis absorption spectrum for 4-Ethylphenyl 4-bromobenzoate, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.

Objective: To determine the UV-Vis absorption spectrum of 4-Ethylphenyl 4-bromobenzoate and identify its wavelength of maximum absorption (λmax).

Materials:

  • 4-Ethylphenyl 4-bromobenzoate

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Calibrated double-beam UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 200 nm) and in which the analyte is soluble. Ethanol or cyclohexane are common choices for aromatic compounds.

  • Preparation of Stock Solution: Accurately weigh a small amount of 4-Ethylphenyl 4-bromobenzoate and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units). A common starting concentration for a working solution is 1 x 10⁻⁵ M.[8]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (e.g., 10⁻³ M) Solvent->Stock Working Prepare Working Solution (e.g., 10⁻⁵ M) Stock->Working Setup Instrument Setup & Warm-up Working->Setup Blank Run Baseline Correction (Blank Solvent) Setup->Blank Scan Scan Sample (200-400 nm) Blank->Scan Identify Identify λmax Scan->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate caption Experimental Workflow for UV-Vis Spectroscopy

Caption: A flowchart of the standardized protocol for acquiring a UV-Vis absorption spectrum.

Interpreting the Spectrum: Electronic Transitions

The absorption bands observed in the UV-Vis spectrum of 4-Ethylphenyl 4-bromobenzoate will primarily arise from π → π* transitions within the two aromatic rings. The conjugation of the carbonyl group of the ester with the 4-bromophenyl ring will likely lower the energy of the π → π* transition, causing a bathochromic shift compared to bromobenzene itself.

It is also possible that a weaker n → π* transition, associated with the non-bonding electrons on the oxygen atoms of the ester group, could be observed. These transitions are typically of lower intensity and can sometimes be obscured by the much stronger π → π* bands.

Conclusion

References

  • Veatch, A. M., & Alexanian, E. J. (2025). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM].
  • ResearchGate. (n.d.). UV excitation spectra for ethylbenzene through octylbenzene, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of ethylbenzene SOA particles a) without and b) with.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. In NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromobenzoic acid, isopropyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Bromobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylbenzene. In PubChem. Retrieved from [Link]

  • AIP Publishing. (2025). Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene. The Journal of Chemical Physics.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. In NIST WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Brainly.in. (2023, January 18). how will you distinguish between ethyl benzene and styrene by the help of uv spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl 4-bromobenzoate. In PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST WebBook. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 4-bromobenzoate. Retrieved from [Link]

  • PMC. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • PMC. (n.d.). 4-Methylphenyl 4-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

Sources

Validation

A Predictive and Comparative Guide to the Differential Scanning Calorimetry of 4-Ethylphenyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals The Significance of Thermal Analysis for Liquid Crystals Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate betwee...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Thermal Analysis for Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This dual nature makes them highly responsive to external stimuli, including temperature. DSC is an indispensable tool for characterizing these materials as it precisely measures the heat flow associated with phase transitions.[2] For a calamitic liquid crystal like 4-Ethylphenyl 4-bromobenzoate, we can anticipate a sequence of transitions from a crystalline solid to one or more liquid crystalline mesophases (e.g., smectic and/or nematic) and finally to an isotropic liquid. Each of these transitions is associated with a specific enthalpy change, which is detected by the DSC instrument as a peak or a baseline shift in the thermogram.[3]

Predicting the Thermal Behavior of 4-Ethylphenyl 4-bromobenzoate

The molecular structure of 4-Ethylphenyl 4-bromobenzoate, with its rigid core composed of two phenyl rings linked by an ester group and terminal ethyl and bromo substituents, is characteristic of a calamitic liquid crystal. The elongated shape promotes the formation of ordered, yet fluid, mesophases.

Based on studies of similar 4,4'-alkyl/alkoxyphenylbenzoates, we can predict the following phase behavior for 4-Ethylphenyl 4-bromobenzoate upon heating:

  • Crystalline Solid (Cr) to Liquid Crystal (LC) Transition: The first endothermic peak observed in the DSC thermogram will correspond to the melting of the crystalline solid into a liquid crystalline phase. The temperature at which this occurs is the melting point (Tm). The enthalpy of this transition (ΔHm) provides information about the degree of crystallinity.

  • Liquid Crystalline Mesophase Transitions: It is plausible that 4-Ethylphenyl 4-bromobenzoate exhibits more than one liquid crystalline phase. For instance, a transition from a more ordered smectic phase (with layered structures) to a less ordered nematic phase (with only orientational order) could occur.[3] This would be represented by a smaller endothermic peak on the DSC curve. The presence and type of mesophase are influenced by the nature of the terminal groups.

  • Liquid Crystal (LC) to Isotropic Liquid (I) Transition: The final endothermic peak corresponds to the clearing point (Tc), where the liquid crystalline phase transitions into a disordered isotropic liquid. This transition is often sharp and well-defined. The enthalpy of this transition (ΔHc) is typically smaller than the melting enthalpy.

The cooling curve may exhibit corresponding exothermic peaks for these transitions. However, supercooling effects are common, meaning the crystallization temperature upon cooling may be significantly lower than the melting temperature observed upon heating.

Predicted DSC Curve

Below is a hypothetical DSC thermogram for 4-Ethylphenyl 4-bromobenzoate, illustrating the expected phase transitions.

TransitionPredicted Temperature Range (°C)Enthalpy Change (ΔH)
Crystal (Cr) → Nematic (N)80 - 100Larger Endotherm
Nematic (N) → Isotropic (I)120 - 140Smaller Endotherm

Experimental Protocol for DSC Analysis

To empirically determine the DSC curve of 4-Ethylphenyl 4-bromobenzoate, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the capture of all relevant thermal events.

I. Instrumentation and Calibration
  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) equipped with a refrigerated cooling system.

  • Calibration: Calibrate the instrument for temperature and enthalpy using high-purity indium as a standard. The onset of the indium melting peak should be at 156.6 °C.[4]

  • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation of the sample.[5]

II. Sample Preparation
  • Sample Weight: Accurately weigh 3-5 mg of 4-Ethylphenyl 4-bromobenzoate into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the analysis.

III. DSC Measurement Program
  • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

  • Heating Scan 1: Heat the sample from the starting temperature to a temperature above the expected clearing point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min). This first heating scan is crucial for observing the initial thermal properties and erasing the sample's prior thermal history.

  • Cooling Scan: Cool the sample from the maximum temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min). This scan reveals information about crystallization and any monotropic (observed only on cooling) phase transitions.

  • Heating Scan 2: Heat the sample a second time under the same conditions as the first heating scan. Comparing the first and second heating scans can help to distinguish between irreversible and reversible thermal events and confirm the glass transition.[6]

Data Analysis and Interpretation

The resulting DSC thermogram, a plot of heat flow versus temperature, will provide a wealth of information:

  • Peak Onset Temperature: The onset temperature of an endothermic or exothermic peak is generally taken as the transition temperature (e.g., melting point, clearing point).

  • Peak Area: The area under a peak is directly proportional to the enthalpy change (ΔH) of the transition. This value can be used to quantify the energy associated with each phase change.

  • Glass Transition (Tg): If the material has an amorphous component, a glass transition may be observed as a step-like change in the baseline of the DSC curve.

Comparative Analysis: The Influence of Molecular Structure

The thermal behavior of 4-Ethylphenyl 4-bromobenzoate can be compared with structurally similar compounds to understand the influence of different substituents.

  • Effect of Alkyl Chain Length: In homologous series of p-alkylphenyl p-alkoxybenzoates, increasing the alkyl chain length generally leads to a decrease in the clearing point and an increase in the prevalence of smectic phases.[7] The ethyl group in our target molecule is relatively short, suggesting a higher likelihood of a nematic phase.

  • Effect of the Bromo-Substituent: The polar bromo-substituent on the benzoate ring will influence the intermolecular interactions, affecting both the melting and clearing points.

A comparative study with compounds like 4-methylphenyl 4-bromobenzoate or 4-ethylphenyl 4-chlorobenzoate would provide valuable structure-property relationship insights.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the DSC analysis of 4-Ethylphenyl 4-bromobenzoate.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of 4-Ethylphenyl 4-bromobenzoate encapsulate Hermetically seal in aluminum pan weigh->encapsulate load Load sample into calibrated DSC encapsulate->load program Run temperature program: 1. Heat (10°C/min) 2. Cool (10°C/min) 3. Heat (10°C/min) load->program acquire Acquire heat flow vs. temperature data program->acquire analyze Analyze thermogram for: - Transition Temperatures - Enthalpies of Transition - Glass Transition acquire->analyze Phase_Transitions Cr Crystalline Solid (Cr) N Nematic (N) Cr->N Melting (Tm) ΔH > 0 I Isotropic Liquid (I) N->I Clearing (Tc) ΔH > 0

Caption: Predicted phase transitions upon heating.

Conclusion

This guide provides a robust framework for understanding and predicting the DSC curve of 4-Ethylphenyl 4-bromobenzoate. By leveraging knowledge of similar liquid crystalline systems and adhering to a rigorous experimental protocol, researchers can accurately characterize the thermal properties of this and other novel materials. Such characterization is a critical step in the rational design of materials for advanced applications, from liquid crystal displays to sophisticated drug delivery systems. The combination of predictive analysis and empirical verification outlined here represents a powerful approach in modern materials science.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Polymers (Basel).

  • Calamitic Liquid Crystals for Reversible Light‐Modulated Phase Regulation Based on Arylazopyrazole Photoswitches. Chemistry – A European Journal.

  • Mesomorphic, Optical and DFT Aspects of Near to Room-Temperature Calamitic Liquid Crystal. Materials (Basel).

  • Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate.

  • Liquid crystal. Wikipedia.

  • Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[40-(alkanoyloxy)phenyl]diazenyl}benzoates. Acta Physica Polonica A.

  • DSC Analysis for Chemists. Scribd.

  • Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data.

  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica.

  • The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. Polymers (Basel).

  • Effect of molecular structure on the phase behaviour of some liquid crystalline compounds and their mixtures XIII. 4-(4-Substituted phenylazo)phenyl 4-alkoxybenzoates. ResearchGate.

  • Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Semantic Scholar.

  • Nematic and Smectic Phases: Dynamics and Phase Transition. ResearchGate.

  • The member of the 4- n -alkoxy phenyl-4 - m -alkoxy benzoate ho. ResearchGate.

  • Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives ofb[1]enzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C.

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Materials (Basel).

  • Interpreting DSC Data. Material Research Laboratory.

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. Infra-red.co.uk.

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo.

  • Mesomorphic Properties of Some Phenyl Benzoate Dericatives. Molecular Crystals and Liquid Crystals.

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe.

  • Synthesis of alkyl 4-{[4-(alkanoyloxy)- phenyl]diazenyl}benzoates. ResearchGate.

Sources

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